molecular formula C30H43N3Sn B13810701 1-Methyl-2-naphthalen-1-yl-1-(3-tributylstannylphenyl)guanidine

1-Methyl-2-naphthalen-1-yl-1-(3-tributylstannylphenyl)guanidine

Cat. No.: B13810701
M. Wt: 564.4 g/mol
InChI Key: IHWPWPMBCXPWQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-naphthalen-1-yl-1-(3-tributylstannylphenyl)guanidine is an organotin compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a naphthalene ring, a guanidine group, and a tributylstannyl group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-naphthalen-1-yl-1-(3-tributylstannylphenyl)guanidine typically involves multi-step organic reactions. One common method includes the reaction of 1-methyl-2-naphthylamine with 3-tributylstannylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using chromatographic techniques to obtain the desired compound in high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-naphthalen-1-yl-1-(3-tributylstannylphenyl)guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The tributylstannyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, organometallic compounds, and other nucleophiles.

Major Products Formed

    Oxidation: Oxidized derivatives of the naphthalene ring.

    Reduction: Reduced forms of the guanidine group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Methyl-2-naphthalen-1-yl-1-(3-tributylstannylphenyl)guanidine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of advanced materials and as a precursor for other organotin compounds.

Mechanism of Action

The mechanism of action of 1-Methyl-2-naphthalen-1-yl-1-(3-tributylstannylphenyl)guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-2-naphthalen-1-yl-1-(3-trimethylsilylphenyl)guanidine
  • 1-Methyl-2-naphthalen-1-yl-1-(3-triphenylsilylphenyl)guanidine
  • 1-Methyl-2-naphthalen-1-yl-1-(3-triethylsilylphenyl)guanidine

Uniqueness

1-Methyl-2-naphthalen-1-yl-1-(3-tributylstannylphenyl)guanidine is unique due to the presence of the tributylstannyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and makes it suitable for various applications in organic synthesis and catalysis.

Properties

Molecular Formula

C30H43N3Sn

Molecular Weight

564.4 g/mol

IUPAC Name

1-methyl-2-naphthalen-1-yl-1-(3-tributylstannylphenyl)guanidine

InChI

InChI=1S/C18H16N3.3C4H9.Sn/c1-21(15-10-3-2-4-11-15)18(19)20-17-13-7-9-14-8-5-6-12-16(14)17;3*1-3-4-2;/h2-3,5-13H,1H3,(H2,19,20);3*1,3-4H2,2H3;

InChI Key

IHWPWPMBCXPWQY-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)N(C)C(=NC2=CC=CC3=CC=CC=C32)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.